molecular formula C14H26O B8580856 3-Octylcyclohexanone

3-Octylcyclohexanone

Cat. No. B8580856
M. Wt: 210.36 g/mol
InChI Key: FOHJLYHYSMKQBQ-UHFFFAOYSA-N
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Patent
US05211889

Procedure details

The following experimental procedure is representative of the reactions set forth below in Table III. The organocalcium reagent (2.66 mmol) was prepared from 1-chlorooctane (395 mg, 2.66 mmol) and highly reactive calcium (3.10 mmol) as described above. An organocalcium cuprate reagent was prepared by adding lithium 2-thienylcyanocuprate (Aldrich Chemical Co., Milwaukee, Wis., 0.25M in THF, 14 mL, 3.50 mmol) to the calcium reagent via a syringe at -50° C. The reaction mixture was gradually warmed to -35° C. over a 30 minute period. The reaction mixture was cooled to -50° C. and 2-cyclohexen-1-one (210 mg, 2.18 mmol) was added via a disposable syringe. The resulting mixture was gradually warmed to room temperature. Saturated aqueous NH4Cl solution (20 mL) was added at room temperature. The reaction mixture was then filtered through a small pad of Celite™ filter agent and was washed with Et2O (50 mL). The aqueous layer was extracted with Et2O (2×30 mL). The combined organic phases were washed with H2O (3×15 mL) and dried over anhydrous MgSO4. Removal of solvent and flash-column chromatography on silica gel (70 g, 230-400 mesh, eluted sequentially with 50:1 hexanes/EtOAc and 10:1 hexanes/EtOAc) gave 3-octylcyclohexanone (401 mg, 87% yield): IR (neat) 2954, 2925, 2854, 1714, 1458, 1225 cm-1 ; 1H NMR (200 MHz, CDCl3) δ 1.10-2.50 (m, 23 H), 0.88 t, J=6.4 Hz, 3 H); 13C NMR (50 MHz, CDCl3) δ 212.0, 48.2, 41.5, 39.1, 36.6, 31.8, 31.3, 29.7, 29.5, 29.2, 26.6, 25.3, 22.6, 14.1.
Quantity
395 mg
Type
reactant
Reaction Step One
Name
calcium
Quantity
3.1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
lithium 2-thienylcyanocuprate
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
210 mg
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[Ca].[C:11]1(=[O:17])[CH2:16][CH2:15][CH2:14][CH:13]=[CH:12]1>[NH4+].[Cl-]>[CH2:2]([CH:13]1[CH2:14][CH2:15][CH2:16][C:11](=[O:17])[CH2:12]1)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9] |f:3.4|

Inputs

Step One
Name
Quantity
395 mg
Type
reactant
Smiles
ClCCCCCCCC
Name
calcium
Quantity
3.1 mmol
Type
reactant
Smiles
[Ca]
Step Two
Name
lithium 2-thienylcyanocuprate
Quantity
14 mL
Type
reactant
Smiles
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Three
Name
Quantity
210 mg
Type
reactant
Smiles
C1(C=CCCC1)=O
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An organocalcium cuprate reagent was prepared
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to -50° C.
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was gradually warmed to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through a small pad of Celite™
FILTRATION
Type
FILTRATION
Details
filter agent
WASH
Type
WASH
Details
was washed with Et2O (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with Et2O (2×30 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with H2O (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of solvent and flash-column chromatography on silica gel (70 g, 230-400 mesh
WASH
Type
WASH
Details
eluted sequentially with 50:1 hexanes/EtOAc and 10:1 hexanes/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.66 mmol
Name
Type
product
Smiles
C(CCCCCCC)C1CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 401 mg
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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